molecular formula C10H12BNO3 B7970556 (2-Methylquinolin-5-yl)boronic acid hydrate

(2-Methylquinolin-5-yl)boronic acid hydrate

Cat. No.: B7970556
M. Wt: 205.02 g/mol
InChI Key: NRTSUUIKTHSARR-UHFFFAOYSA-N
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Description

(2-Methylquinolin-5-yl)boronic acid hydrate is an organoboron compound with the molecular formula C10H10BNO2·H2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylquinolin-5-yl)boronic acid hydrate typically involves the borylation of 2-methylquinoline. One common method is the direct borylation of 2-methylquinoline using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures. The resulting boronic ester is then hydrolyzed to yield the boronic acid hydrate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Methylquinolin-5-yl)boronic acid hydrate undergoes several types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

    Substitution: The boronic acid group can be substituted with other functional groups through various nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Alcohols and Ketones: Formed through oxidation reactions.

    Substituted Quinoline Derivatives: Formed through substitution reactions.

Scientific Research Applications

(2-Methylquinolin-5-yl)boronic acid hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki–Miyaura coupling.

    Biology: Employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with various biomolecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of (2-Methylquinolin-5-yl)boronic acid hydrate in Suzuki–Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid group transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid commonly used in Suzuki–Miyaura coupling.

    (4-Methylphenyl)boronic Acid: Similar in structure but with a methyl group on the phenyl ring instead of the quinoline ring.

    (2-Quinolinyl)boronic Acid: Similar in structure but without the methyl group on the quinoline ring.

Uniqueness

(2-Methylquinolin-5-yl)boronic acid hydrate is unique due to its quinoline ring structure, which imparts specific electronic and steric properties that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and advanced materials.

Properties

IUPAC Name

(2-methylquinolin-5-yl)boronic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2.H2O/c1-7-5-6-8-9(11(13)14)3-2-4-10(8)12-7;/h2-6,13-14H,1H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTSUUIKTHSARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CC(=NC2=CC=C1)C)(O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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